2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide is an organic compound that features both an ethylphenoxy group and a fluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 4-ethylphenoxyacetic acid: The 4-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.
Formation of 2-(4-ethylphenoxy)acetyl chloride: The 4-ethylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride.
Amidation with 4-fluoroaniline: Finally, the 2-(4-ethylphenoxy)acetyl chloride is reacted with 4-fluoroaniline to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: 4-ethylphenoxyacetic acid.
Reduction: 2-(4-ethylphenoxy)-N-(4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ethylphenoxy group can also contribute to the compound’s overall lipophilicity, affecting its distribution and metabolism within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethylphenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-ethylphenoxy)-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(4-ethylphenoxy)-N-(4-iodophenyl)acetamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly interesting for pharmaceutical research.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-12-3-9-15(10-4-12)20-11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMQODSGMKZPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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